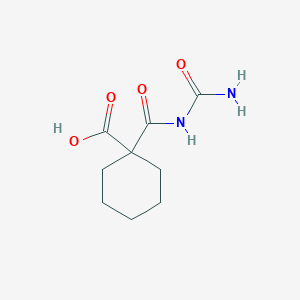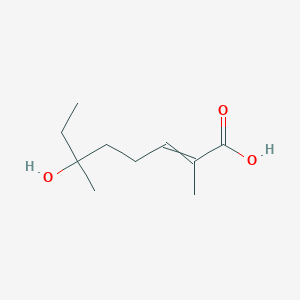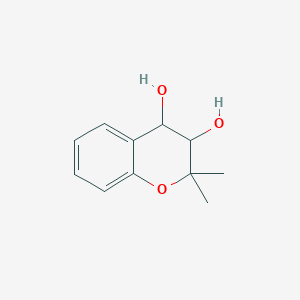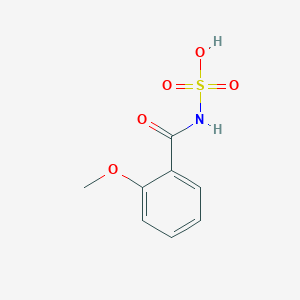![molecular formula C10H8ClIO2 B14371224 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene CAS No. 94323-54-3](/img/structure/B14371224.png)
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene is an organic compound that features a benzene ring substituted with a chlorine atom and a methoxy group, which is further substituted with a 3-iodoprop-2-yn-1-yl group
Preparation Methods
The synthesis of 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-2-methoxybenzene and 3-iodoprop-2-yn-1-ol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Synthetic Route: The 3-iodoprop-2-yn-1-ol is reacted with 1-chloro-2-methoxybenzene in the presence of the base to form the desired product through a nucleophilic substitution reaction.
Chemical Reactions Analysis
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom and the iodine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne and benzene ring positions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., K2CO3), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alkanes.
Scientific Research Applications
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: The specific pathways involved depend on the context of its use. For example, in medicinal chemistry, it may interact with specific proteins involved in disease pathways.
Comparison with Similar Compounds
1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-chloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene and 4-[(3-iodoprop-2-yn-1-yl)oxy]benzonitrile share structural similarities.
Properties
CAS No. |
94323-54-3 |
|---|---|
Molecular Formula |
C10H8ClIO2 |
Molecular Weight |
322.52 g/mol |
IUPAC Name |
1-chloro-2-(3-iodoprop-2-ynoxymethoxy)benzene |
InChI |
InChI=1S/C10H8ClIO2/c11-9-4-1-2-5-10(9)14-8-13-7-3-6-12/h1-2,4-5H,7-8H2 |
InChI Key |
KKXZTVLJUYVIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCOCC#CI)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,4,5-Tetrahydro[1,1'-biphenyl]-2,5-diol](/img/structure/B14371162.png)
![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
![2-[Imino(phenyl)acetyl]benzamide](/img/structure/B14371167.png)

![5-{[(2-Hydroxyethyl)(methyl)amino]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14371185.png)




![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)


